Epitestosterone is a naturally occurring C19-steroid hormone that is an epimer of testosterone, differing only in the configuration of the hydroxyl group at carbon 17 [, ]. It is found in various mammals, including humans [, ]. While initially considered biologically inactive, research has demonstrated its role as a weak endogenous antiandrogen [, , , ]. Its precise biological function remains unclear, but studies suggest a role in regulating androgen-dependent processes, particularly in prepubertal boys and prostatic tissue [].
Epitestosterone is primarily synthesized in the testes, ovaries, and liver []. Its biosynthesis likely parallels that of testosterone, involving the conversion of androstenedione [].
Testes: The major enzymatic activities detected in the testes are 17α- and 17β-oxidoreductases (17α-OR and 17β-OR), and 3β-hydroxysteroid dehydrogenase (3β-HSD)/isomerase []. The 17-oxidoreductases depend on the cofactor NADPH []. Testosterone is primarily formed via the 4-ene pathway, while epitestosterone is formed from both 4- and 5-ene pathways []. 5-Androstene-3β,17α-diol acts as an intermediate in epitestosterone synthesis from dehydroepiandrosterone (DHEA) [].
Ovaries: Similar to the testes, the ovaries demonstrate epitestosterone production from both testosterone and androstenedione [].
Liver: The liver exhibits preferential conversion of androstenedione to epitestosterone without sex differences [].
Aromatization: While epitestosterone can be aromatized to 17α-estradiol by human placental aromatase, the process is significantly less efficient than testosterone aromatization to 17β-estradiol []. The aromatization rate of epitestosterone does not reach a plateau with increasing substrate concentrations, unlike testosterone []. Additionally, testosterone and 17β-estradiol inhibit epitestosterone aromatization, while epitestosterone and 17α-estradiol do not inhibit testosterone aromatization []. This suggests different aromatization mechanisms for the two steroids [].
Glucuronidation: Epitestosterone is primarily glucuronidated by UDP-glucuronosyltransferase (UGT) 2B7, while testosterone glucuronidation is mainly catalyzed by UGT2B17 [, ]. The Km of UGT2B7 for epitestosterone is significantly lower than the Km of UGT2B17 for testosterone [, ]. UGT2B17 does not glucuronidate epitestosterone but exhibits binding affinity for it [, ]. This converse stereoselectivity highlights the differential metabolism of these epimers.
Oxidation: The cytochrome P450 enzyme, CYP17A1 (17α-hydroxylase/17,20-lyase), plays a crucial role in androgen biosynthesis. Epitestosterone may be formed through the 5-ene pathway from DHEA via 5-androstene-3β,17α-diol, with CYP17A1 involved in the conversion process [].
The urinary testosterone to epitestosterone (T/E) ratio is a crucial marker in doping control to detect exogenous testosterone administration in athletes [, , , , ]. This ratio is typically around 1:1 in urine [, ]. Administration of exogenous testosterone disrupts this ratio, leading to elevated T/E values, typically above 4 or 6 depending on the sport's governing body [, , , , ].
Genetic variability: Genetic variations in UGT2B17, CYP17A1, and other enzymes can significantly influence the metabolism and excretion of testosterone and epitestosterone, leading to variations in the T/E ratio that are independent of doping [, , , ]. Individuals with UGT2B17 deletions excrete negligible amounts of testosterone glucuronide, resulting in naturally high T/E ratios [, ].
Masking agents: Simultaneous administration of epitestosterone can mask exogenous testosterone use, maintaining a normal T/E ratio despite doping [, ].
Physiological variations: Factors such as age, puberty, ethnicity, and hormonal contraceptive use can also influence the T/E ratio [, , , , , ].
Puberty: Studies have shown that epitestosterone levels increase during puberty in both males and females, suggesting a potential role in modulating androgen action during this critical developmental stage [, , ].
Prostate health: Epitestosterone levels in prostatic tissue are comparable to other androgens, suggesting a possible role in regulating prostate growth and development [, ].
Hirsutism: Elevated urinary epitestosterone levels are observed in women with hirsutism, suggesting a potential link between epitestosterone metabolism and androgen-dependent hair growth [, ].
Benign prostatic hyperplasia: Epitestosterone's ability to inhibit testosterone action may offer a potential therapeutic avenue for managing benign prostatic hyperplasia [, ].
Acne: Given its antiandrogenic effects, epitestosterone could potentially be explored for treating acne, a condition often associated with androgen excess [].
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2